molecular formula C11H11BrINO B13931439 3-Bromo-N-cyclopropyl-2-iodo-5-methylbenzamide

3-Bromo-N-cyclopropyl-2-iodo-5-methylbenzamide

Cat. No.: B13931439
M. Wt: 380.02 g/mol
InChI Key: FTBRBJVFBBBXNF-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-2-iodo-5-methylbenzamide is an organic compound with the molecular formula C11H11BrINO. It is a derivative of benzamide, featuring bromine, iodine, and cyclopropyl groups attached to a methyl-substituted benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclopropyl-2-iodo-5-methylbenzamide typically involves multi-step organic reactions. One common method starts with the iodination of 5-methylbenzamide, followed by bromination and cyclopropylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective introduction of bromine and iodine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclopropyl-2-iodo-5-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium bromide (KBr) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-N-cyclopropyl-2-iodo-5-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclopropyl-2-iodo-5-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can influence its binding affinity and selectivity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-cyclopropyl-4-iodo-5-methylbenzamide
  • 4-Bromo-N-cyclopropyl-3-methylbenzamide
  • 2-Bromo-N-cyclopropyl-5-iodo-5-methylbenzamide

Uniqueness

3-Bromo-N-cyclopropyl-2-iodo-5-methylbenzamide is unique due to the specific positions of the bromine and iodine atoms on the benzene ring. This unique arrangement can result in distinct chemical and biological properties compared to its analogs. The cyclopropyl group also adds to its uniqueness by influencing its steric and electronic characteristics.

Properties

Molecular Formula

C11H11BrINO

Molecular Weight

380.02 g/mol

IUPAC Name

3-bromo-N-cyclopropyl-2-iodo-5-methylbenzamide

InChI

InChI=1S/C11H11BrINO/c1-6-4-8(10(13)9(12)5-6)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15)

InChI Key

FTBRBJVFBBBXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)C(=O)NC2CC2

Origin of Product

United States

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